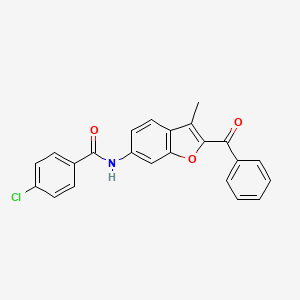
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide, also known as BM-1197, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. In Additionally, we will list future directions for BM-1197 research.
Wirkmechanismus
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide exerts its therapeutic effects through various mechanisms of action. In cancer research, N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death. N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide also inhibits the activity of HDAC6, a protein involved in regulating gene expression, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes. In inflammation research, N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide inhibits the activation of NF-κB, a transcription factor involved in the production of pro-inflammatory cytokines. In neurological disorder research, N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide has been shown to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease, and to protect neurons from oxidative stress and apoptosis.
Biochemical and Physiological Effects:
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide has also been shown to suppress tumor angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. In inflammation research, N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. In neurological disorder research, N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide has been shown to protect neurons from oxidative stress and apoptosis, as well as to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity, which allows for the study of its effects at low concentrations. Another advantage is its stability, which allows for the long-term storage of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide without degradation. However, one limitation is its limited solubility in aqueous solutions, which may require the use of organic solvents for in vitro experiments. Another limitation is its potential toxicity, which may require the use of appropriate safety measures and dosages in lab experiments.
Zukünftige Richtungen
There are several future directions for N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide research. One direction is the further exploration of its therapeutic potential in various diseases, such as cancer, inflammation, and neurological disorders. Another direction is the development of more potent and selective analogs of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide for improved efficacy and safety. Additionally, the elucidation of the molecular mechanisms underlying N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide's therapeutic effects may provide insights into the development of novel therapies for various diseases.
Synthesemethoden
The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide involves several steps, including the condensation of 2-hydroxy-3-methylbenzaldehyde with 2-acetylbenzoic acid, followed by the reaction of the resulting product with 4-chlorobenzoyl chloride. The final product is purified through recrystallization and characterized through various analytical techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide has shown promising results in inhibiting the growth of cancer cells, inducing apoptosis, and suppressing tumor angiogenesis. In inflammation research, N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide has been studied for its potential neuroprotective effects and as a treatment for Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO3/c1-14-19-12-11-18(25-23(27)16-7-9-17(24)10-8-16)13-20(19)28-22(14)21(26)15-5-3-2-4-6-15/h2-13H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXADZEZWDUTXFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

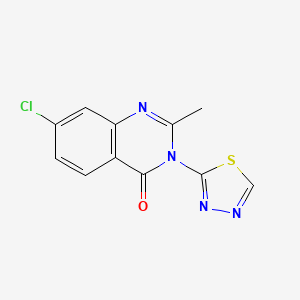
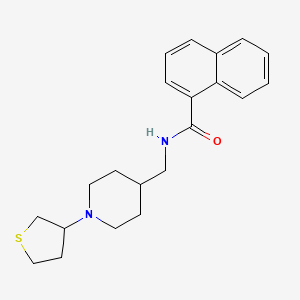
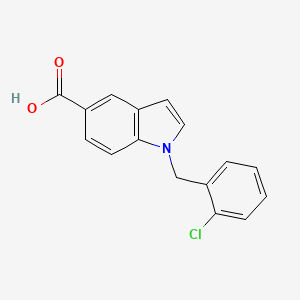


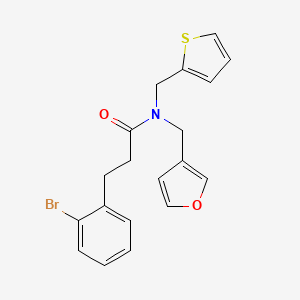
![N-[3-(Methoxymethyl)-2,4-dihydrochromen-3-yl]but-2-ynamide](/img/structure/B2803037.png)
![[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2803041.png)
![Methyl 4-(4-methylphenyl)-3-{[3-(methylsulfanyl)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2803043.png)
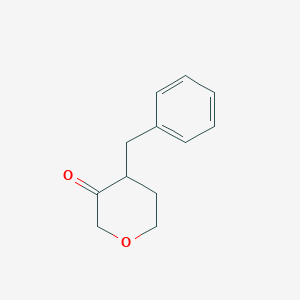
![(E)-3-(4-chlorophenyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2803045.png)
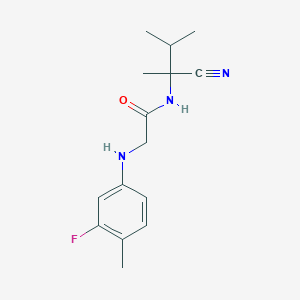
![N-cyclopentyl-2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2803049.png)
